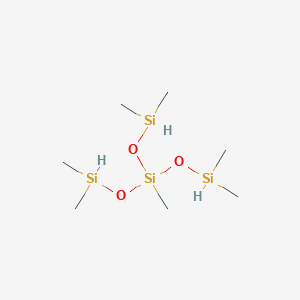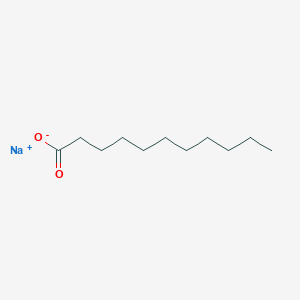
sodium;trimethyl(oxido)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C₃H₉NaOSi . It is the sodium salt of the conjugate base derived from trimethylsilanol. This compound appears as a white solid and is known for its unique molecular structure, which consists of a cluster with Na-O-Na linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium;trimethyl(oxido)silane can be synthesized through the reaction of trimethylsilanol with sodium hydride. The reaction typically occurs in an inert atmosphere to prevent moisture from interfering with the process. The general reaction is as follows:
(CH₃)₃SiOH + NaH → (CH₃)₃SiONa + H₂
Industrial Production Methods: In industrial settings, this compound is often produced in large quantities using similar methods but with more controlled conditions to ensure purity and yield. The use of high-purity reagents and solvents, along with precise temperature and pressure control, is crucial for industrial production .
Chemical Reactions Analysis
Types of Reactions: Sodium;trimethyl(oxido)silane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form siloxane compounds.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: It can reduce metal salts to their respective metals.
Substitution: It reacts with alkyl halides to form alkylsilanes.
Major Products:
Oxidation: Siloxane compounds.
Reduction: Pure metals.
Substitution: Alkylsilanes
Scientific Research Applications
Sodium;trimethyl(oxido)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of siloxane bonds.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is explored for its potential in drug delivery systems.
Industry: It is used in the production of silicone-based materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of sodium;trimethyl(oxido)silane involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic behavior is due to the presence of the negatively charged oxygen atom in the compound. The molecular targets and pathways involved depend on the specific reaction and substrate .
Comparison with Similar Compounds
Potassium trimethylsilanolate: Similar in structure but uses potassium instead of sodium.
Sodium silox: Another sodium-based silanol compound with different alkyl groups.
Uniqueness: Sodium;trimethyl(oxido)silane is unique due to its specific reactivity and stability, making it a valuable reagent in both laboratory and industrial settings. Its ability to form stable siloxane bonds and act as a nucleophile in various reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
sodium;trimethyl(oxido)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9OSi.Na/c1-5(2,3)4;/h1-3H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNUIYJWTSJUMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NaOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














